2-BUTYNAL DIETHYL ACETAL

Description

The exact mass of the compound 2-Butyn-1-al diethyl acetal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-BUTYNAL DIETHYL ACETAL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-BUTYNAL DIETHYL ACETAL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-diethoxybut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h8H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKVKKSEVMQYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182343 | |

| Record name | 2-Butyn-1-al diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-97-5 | |

| Record name | 2-Butyn-1-al diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-al diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyn-1-al diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1-Diethoxy-2-butyne

Introduction

1,1-Diethoxy-2-butyne is an organic compound belonging to the class of acetylenic acetals. Its unique structure, featuring a carbon-carbon triple bond and a dietoxy acetal functional group, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of both the alkyne and acetal moieties offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the known and predicted physical properties of 1,1-diethoxy-2-butyne, detailed experimental protocols for their determination, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure

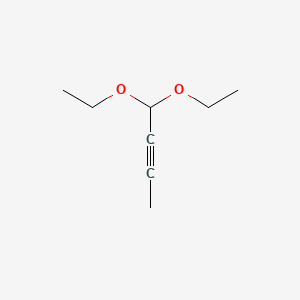

The molecular structure of 1,1-diethoxy-2-butyne is characterized by a four-carbon chain with a triple bond between the second and third carbon atoms. The first carbon atom is bonded to two ethoxy groups, forming the acetal functionality.

Figure 1: 2D structure of 1,1-diethoxy-2-butyne.

Core Physical Properties

| Property | Value | Source/Method |

| CAS Number | 2806-97-5 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point | Predicted: ~160-180 °C | Estimation based on similar acetylenic ethers |

| Density | Predicted: ~0.9 g/mL | Estimation based on similar acetylenic ethers |

| Refractive Index | Predicted: ~1.43-1.45 | Estimation based on similar acetylenic ethers |

Spectral Analysis (Predicted)

Due to the lack of publicly available experimental spectra for 1,1-diethoxy-2-butyne, the following spectral data are predicted based on its chemical structure using computational models. These predictions provide a valuable guide for spectral interpretation in a research setting.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 1,1-diethoxy-2-butyne would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | Singlet | 1H | Acetal proton (-CH(OEt)₂) |

| ~3.5-3.7 | Quartet | 4H | Methylene protons of ethoxy groups (-OCH₂CH₃) |

| ~1.8-2.0 | Singlet | 3H | Methyl protons of the butyne chain (-C≡C-CH₃) |

| ~1.2-1.3 | Triplet | 6H | Methyl protons of ethoxy groups (-OCH₂CH₃) |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum is expected to show the following resonances:

| Chemical Shift (ppm) | Assignment |

| ~100-105 | Acetal carbon (-C H(OEt)₂) |

| ~80-85 | Alkyne carbon (-C ≡C-CH₃) |

| ~75-80 | Alkyne carbon (-C≡C -CH₃) |

| ~60-65 | Methylene carbons of ethoxy groups (-OC H₂CH₃) |

| ~15-20 | Methyl carbons of ethoxy groups (-OCH₂C H₃) |

| ~5-10 | Methyl carbon of the butyne chain (-C≡C-C H₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1,1-diethoxy-2-butyne is predicted to display characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2200-2260 | Weak to Medium | C≡C stretch (internal alkyne) |

| ~1050-1150 | Strong | C-O stretch (acetal) |

| ~2850-2990 | Medium to Strong | C-H stretch (alkane) |

Mass Spectrometry (MS) Fragmentation (Predicted)

The electron ionization (EI) mass spectrum of 1,1-diethoxy-2-butyne is expected to show fragmentation patterns characteristic of acetals. The molecular ion peak (m/z 142) may be weak or absent. Key predicted fragments include:

-

Loss of an ethoxy group (-OCH₂CH₃): A prominent peak at m/z 97.

-

Loss of an ethyl group (-CH₂CH₃): A peak at m/z 113.

-

Cleavage of the C-O bond with rearrangement: Peaks corresponding to the ethoxycarbonyl cation and related fragments.

-

Fragmentation of the butyne chain.

Experimental Protocols for Physical Property Determination

The following section details the standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid sample such as 1,1-diethoxy-2-butyne.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Figure 2: Workflow for boiling point determination.

Step-by-Step Methodology:

-

Place a small amount (0.5-1 mL) of 1,1-diethoxy-2-butyne into a small test tube or a Thiele tube.

-

Insert a thermometer into the tube, ensuring the bulb is above the liquid surface to measure the vapor temperature.

-

Place a capillary tube, sealed at one end, into the liquid with the open end down.

-

Gently heat the apparatus using a heating mantle or an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[2] Record the atmospheric pressure at the time of measurement.

Density Determination

Density is the mass per unit volume of a substance.

Figure 3: Workflow for density determination.

Step-by-Step Methodology:

-

Carefully clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with 1,1-diethoxy-2-butyne, ensuring the liquid reaches the mark and no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until thermal equilibrium is reached.

-

Carefully dry the exterior of the pycnometer and weigh it.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.[1][3]

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a medium.

Figure 4: Workflow for refractive index determination.

Step-by-Step Methodology:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water.

-

Place a few drops of 1,1-diethoxy-2-butyne onto the surface of the prism.

-

Close the prism cover and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

Look through the eyepiece (for manual instruments) or read the digital display to obtain the refractive index value.[4][5]

Safety and Handling

As an acetylenic compound, 1,1-diethoxy-2-butyne requires careful handling due to its potential instability and flammability.

-

Flammability: Acetylenic compounds can be flammable and may form explosive mixtures with air. Handle in a well-ventilated area, preferably in a fume hood, away from ignition sources such as open flames, sparks, and hot surfaces.[6][7][8]

-

Stability: Internal alkynes are generally more stable than terminal alkynes. However, acetylenic compounds can be sensitive to heat, shock, and pressure. Avoid heating the compound to high temperatures unless necessary and under controlled conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Storage: Store 1,1-diethoxy-2-butyne in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 1,1-diethoxy-2-butyne. While experimental data is limited, the predicted properties and spectral information offer valuable insights for researchers. The detailed experimental protocols provide a clear path for the empirical determination of its physical constants. Adherence to the outlined safety and handling procedures is paramount to ensure safe laboratory practice. As a molecule with significant potential in synthetic chemistry, a thorough understanding of its physical characteristics is the first step towards unlocking its utility in the development of new materials and therapeutics.

References

-

EAG Laboratories. Density Determination of Solids and Liquids. [Link]

-

ResearchGate. Determining the Refractive Index of a Liquid. [Link]

-

Study.com. How to Calculate Density of a Liquid Substance | Physics. [Link]

-

chemconnections. Boiling Point Determination. [Link]

-

Review of Scientific Instruments. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. [Link]

-

R&D Chemicals. 1,1-Diethoxy-but-2-yne, 2806-97-5, suppliers and manufacturers. [Link]

-

TrueDyne Sensors AG. Density measurement basics – part 1. [Link]

-

AIP Publishing. A Simple Method of Determining the Refractive Index of a Liquid. [Link]

-

Mettler Toledo. Refractive Index: All You Need to Know. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

Determination of the refractive index of a liquid by a liquid lens method. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

JoVE. Video: Determining the Density of a Solid and Liquid. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

New Jersey Department of Health. Acetylene - Hazardous Substance Fact Sheet. [Link]

-

BOC. Acetylene safety. [Link]

-

Acetylene - SAFETY DATA SHEET. [Link]

-

AIR PRODUCTS - SOUTH AFRICA. ACETYLENE. [Link]

-

hsse world. Safe Handling of Acetylene Gas. [Link]

-

1 - SAFETY DATA SHEET. [Link]

-

PubChem. 1,1-Diethoxy-2-methylbutane | C9H20O2 | CID 568501. [Link]

-

The Good Scents Company. isobutyraldehyde diethyl acetal, 1741-41-9. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Wikipedia. 2-Butyne. [Link]

-

FooDB. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270). [Link]

-

YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

-

PubChem. 1,1-Diethoxypentane | C9H20O2 | CID 77223. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Cheméo. Chemical Properties of Butane, 1,1-diethoxy-2-methyl- (CAS 3658-94-4). [Link]

-

Cheméo. Chemical Properties of Propane, 1,1-diethoxy- (CAS 4744-08-5). [Link]

-

Stenutz. 1,1-diethoxypropane. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]

2-butynal diethyl acetal CAS number 2806-97-5

An In-depth Technical Guide to 2-Butynal Diethyl Acetal (CAS: 2806-97-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butynal diethyl acetal (CAS No. 2806-97-5), a key bifunctional building block in modern organic synthesis. Known chemically as 1,1-diethoxybut-2-yne, this compound features a terminal alkyne and a protected aldehyde in the form of a diethyl acetal. This unique structural arrangement makes it a valuable intermediate, particularly in the synthesis of complex pharmaceutical compounds where sequential and site-selective functionalization is critical.[1][2][3] This document details its physicochemical properties, provides a representative synthetic protocol, explores its chemical reactivity and synthetic applications, outlines methods for its analytical characterization, and summarizes essential safety and handling procedures.

Introduction: A Versatile Synthetic Intermediate

2-Butynal diethyl acetal is a stable, yet highly versatile organic compound that serves as a linchpin in multi-step synthetic pathways.[1] Its primary utility stems from the orthogonal reactivity of its two core functional groups. The diethyl acetal provides a robust protecting group for a reactive aldehyde functionality, remaining stable under neutral and basic conditions while being readily removable under mild acidic conditions.[1] Concurrently, the terminal methyl-substituted alkyne offers a reactive handle for a wide array of chemical transformations, including but not limited to, hydration, reduction, and various coupling reactions.

This dual functionality allows chemists to perform modifications at the alkyne terminus without disturbing the latent aldehyde. Subsequently, the aldehyde can be unmasked to engage in further reactions, such as reductive aminations, Wittig reactions, or aldol condensations. This strategic advantage makes 2-butynal diethyl acetal an important precursor in the construction of complex molecular architectures found in many pharmaceutical agents.[4][5]

Physicochemical Properties

The physical and chemical properties of 2-butynal diethyl acetal are summarized below. These data are essential for its effective use in a laboratory setting, influencing choices of reaction conditions, solvents, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 2806-97-5 | [1][6] |

| Molecular Formula | C₈H₁₄O₂ | [7][8][9] |

| Molecular Weight | 142.20 g/mol | [2][7][9] |

| Appearance | Colorless to light yellow liquid | [1][8][10] |

| Boiling Point | 65-67 °C @ 12 mm Hg | [4][5][11] |

| Density | 0.9 g/mL @ 25 °C | [4][5][11] |

| Refractive Index (n²⁰/D) | 1.426 (lit.), 1.4255-1.4295 | [4][10][11] |

| Solubility | Not miscible in water; Soluble in organic solvents (e.g., ethanol, ether) | [1][2][4] |

| Synonyms | 1,1-Diethoxybut-2-yne, 2-Butyn-1-al diethyl acetal, Tetrolaldehyde diethyl acetal | [1][2][6] |

Synthesis and Purification

The synthesis of acetals is a cornerstone reaction in organic chemistry, typically involving the acid-catalyzed reaction of an aldehyde or ketone with an excess of alcohol.[12][13] The mechanism proceeds via a hemiacetal intermediate.[14] To drive the equilibrium toward the product, water, a byproduct of the reaction, is often removed.

The following is a representative, field-proven protocol for the synthesis of 2-butynal diethyl acetal from 2-butynal.

Experimental Protocol: Synthesis of 2-Butynal Diethyl Acetal

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butynal (1.0 eq) and triethyl orthoformate (1.2 eq) in an excess of absolute ethanol, which acts as both a reagent and a solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (0.01-0.05 eq). The acid protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ethanol.[14]

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Workup and Quenching: Cool the reaction mixture to room temperature. Quench the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the solution is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers sequentially with water and brine to remove residual base and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield 2-butynal diethyl acetal as a clear liquid.[4][11]

Caption: General workflow for the synthesis of 2-butynal diethyl acetal.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-butynal diethyl acetal lies in the differential reactivity of its functional groups. The acetal is a stable protecting group for the aldehyde, allowing for selective chemistry to be performed on the alkyne.

Key Reactions:

-

Acetal Deprotection: The acetal can be easily hydrolyzed under mild aqueous acidic conditions (e.g., dilute HCl, acetic acid) to liberate the parent 2-butynal. This aldehyde is then available for a host of subsequent transformations.

-

Alkyne Chemistry: The C≡C triple bond can undergo various reactions. For example, it can be reduced to the corresponding alkene (using Lindlar's catalyst for the Z-alkene or Na/NH₃ for the E-alkene) or to the fully saturated alkane (via catalytic hydrogenation with Pd/C). It can also participate in cycloaddition reactions or be functionalized via Sonogashira coupling.

This strategic orthogonality is invaluable in drug development, where building molecular complexity in a controlled, stepwise manner is paramount.

Caption: Reactivity pathways of 2-butynal diethyl acetal.

Analytical Characterization

Confirming the identity and purity of 2-butynal diethyl acetal is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum is highly characteristic. Expected signals include:

-

A triplet around 1.2 ppm corresponding to the methyl protons (-OCH₂CH₃ ) of the two ethyl groups.

-

A quartet around 3.5-3.7 ppm from the methylene protons (-OCH₂ CH₃) of the ethyl groups.

-

A singlet (or a narrow doublet due to long-range coupling) around 5.3 ppm for the acetal proton (-CH (OEt)₂).

-

A singlet around 1.8 ppm for the methyl protons attached to the alkyne (C≡C-CH₃ ).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is notable for the absence of a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹, confirming the successful protection of the aldehyde.[15] Key absorptions include:

-

Strong C-O stretching bands in the 1050-1150 cm⁻¹ region, characteristic of the acetal group.

-

A weak C≡C stretching band around 2200-2260 cm⁻¹.

-

C-H stretching bands for sp³ carbons just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of 142.20 g/mol .[6]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with 2-butynal diethyl acetal.

-

Hazard Identification: The compound is classified as a combustible liquid that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9] The signal word is "Warning".[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles (EN 166 standard), and a laboratory coat.[7]

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8][9]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][9]

-

Wash hands thoroughly after handling.[9]

-

-

Storage:

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Conclusion

2-Butynal diethyl acetal (CAS: 2806-97-5) is a powerful and versatile synthetic building block. Its value is derived from the stable, yet readily cleavable, acetal protecting group combined with a reactive alkyne functionality. This structural motif provides synthetic chemists, particularly those in drug discovery and development, with a reliable tool for the controlled and sequential introduction of key chemical features into complex molecules. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective application in the laboratory.

References

-

Chemical Properties of 2-Butyn-1-al diethyl acetal (CAS 2806-97-5). (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

-

Material Safety Data Sheet - 2-Butyn-1-al diethyl acetal, 98%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

-

2-BUTYNAL DIETHYL ACETAL | CAS#:2806-97-5. (2025, August 20). Chemsrc. Retrieved January 7, 2026, from [Link]

-

Synthesis of trans-2-butenal diethyl acetal catalyzed by methylsufonic acid or methylsulfonate. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hot sale 2-BUTYNAL DIETHYL ACETAL CAS 2806-97-5. (n.d.). aic-chem.com. Retrieved January 7, 2026, from [Link]

-

2-Butynal diethyl acetal, 98%. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]

-

propiolaldehyde diethyl acetal - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

2-Butyn-1-al diethyl acetal. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Cas 2806-97-5,2-BUTYNAL DIETHYL ACETAL. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

Formation of acetals (video). (n.d.). Khan Academy. Retrieved January 7, 2026, from [Link]

-

Preparation of acetaldehyde diethyl acetal. (n.d.). prepchem.com. Retrieved January 7, 2026, from [Link]

-

A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). YMER. Retrieved January 7, 2026, from [Link]

-

'H NMR Common Name: Butyraldehyde diethyl acetal. (2021, March 7). Chegg.com. Retrieved January 7, 2026, from [Link]

-

Reactivity of 2-acylaminoacrylates with ketene diethyl acetal; [2 + 2] cycloadditions vs. tandem condensations. (2003). PubMed. Retrieved January 7, 2026, from [Link]

-

Acetal Formation - Organic Chemistry, Reaction Mechanism. (2021, June 23). YouTube. Retrieved January 7, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 7, 2026, from [Link]

Sources

- 1. CAS 2806-97-5: 2-Butynal diethyl acetal | CymitQuimica [cymitquimica.com]

- 2. 2-Butynal diethyl acetal, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Butynal diethyl acetal, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-BUTYNAL DIETHYL ACETAL | 2806-97-5 [chemicalbook.com]

- 5. Cas 2806-97-5,2-BUTYNAL DIETHYL ACETAL | lookchem [lookchem.com]

- 6. 2-Butyn-1-al diethyl acetal [webbook.nist.gov]

- 7. fishersci.es [fishersci.es]

- 8. guidechem.com [guidechem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2-Butynal diethyl acetal, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 2-BUTYNAL DIETHYL ACETAL | CAS#:2806-97-5 | Chemsrc [chemsrc.com]

- 12. Khan Academy [khanacademy.org]

- 13. ymerdigital.com [ymerdigital.com]

- 14. youtube.com [youtube.com]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to 2-Butynal Diethyl Acetal (C8H14O2): Synthesis, Reactivity, and Applications in Drug Development

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical synthons is paramount for the efficient construction of complex molecular architectures. 2-Butynal diethyl acetal, also known as 1,1-diethoxy-2-butyne, is a valuable yet often overlooked intermediate that offers a unique combination of functionalities: a protected aldehyde in the form of a diethyl acetal and a reactive internal alkyne.[1][2] This bifunctionality makes it a powerful tool for the synthesis of a wide array of organic compounds, particularly heterocyclic systems that form the core of many pharmaceutical agents.[3]

This technical guide provides an in-depth exploration of 2-butynal diethyl acetal, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, and explore its rich chemical reactivity with a focus on its application in the synthesis of medicinally relevant scaffolds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physical Properties

2-Butynal diethyl acetal is typically a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in common organic solvents such as ethanol and ether but has limited solubility in water.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2806-97-5 | [1] |

| Molecular Formula | C8H14O2 | [1] |

| Molecular Weight | 142.20 g/mol | [4] |

| Density | ~0.9 g/mL at 25 °C | [5][6] |

| Boiling Point | 65-67 °C at 12 mm Hg | [5][6] |

| Refractive Index (n20/D) | ~1.426 | [5][6] |

Spectroscopic Profile

The structural features of 2-butynal diethyl acetal give rise to a distinct spectroscopic signature. While experimentally obtained spectra can vary slightly based on instrumentation and conditions, the following provides an expert interpretation of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the acetal, the methyl group attached to the alkyne, and the methine proton of the acetal. Predicted chemical shifts are detailed in the table below.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the alkynyl carbons, the acetal carbon, and the carbons of the ethyl and methyl groups.[7]

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH₃-C≡ | ~1.8 (t) | ~3.4 |

| -C≡C- | - | ~75, ~81 |

| -CH(OEt)₂ | ~5.3 (q) | ~90 |

| -O-CH₂-CH₃ | ~3.6 (m) | ~61 |

| -O-CH₂-CH₃ | ~1.2 (t) | ~15 |

Mass Spectrometry (MS):

Electron ionization mass spectrometry of 2-butynal diethyl acetal is expected to show a molecular ion peak (M+) at m/z = 142. The fragmentation pattern will likely be dominated by the loss of ethoxy (•OCH₂CH₃, 45 Da) and ethyl (•CH₂CH₃, 29 Da) radicals from the acetal group, leading to prominent fragment ions.[8][9][10] The stability of the resulting carbocations will influence the relative abundance of these fragments.

Synthesis of 2-Butynal Diethyl Acetal: A Reliable Protocol

While several methods can be envisioned for the synthesis of 2-butynal diethyl acetal, a robust and scalable approach involves the acid-catalyzed acetalization of 2-butynal. However, 2-butynal itself can be challenging to handle. A more practical and widely applicable method is the reaction of the corresponding aldehyde with an orthoformate, which serves as both the alcohol source and a dehydrating agent, driving the equilibrium towards the acetal product.[8] The following protocol is a representative procedure adapted from well-established methods for the synthesis of similar alkynyl acetals.[2][11]

Experimental Protocol: Acid-Catalyzed Acetalization

Materials:

-

2-Butynal (or a suitable precursor)

-

Triethyl orthoformate

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous sodium carbonate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-butynal (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding anhydrous sodium carbonate to neutralize the acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-butynal diethyl acetal.

Causality Behind Experimental Choices: The use of triethyl orthoformate is crucial as it reacts with the water produced during the reaction to form ethanol and ethyl formate, thus preventing the reverse reaction (hydrolysis of the acetal).[8] The acid catalyst is necessary to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Anhydrous conditions are maintained to favor acetal formation.

Chemical Reactivity and Synthetic Applications in Drug Development

The synthetic utility of 2-butynal diethyl acetal stems from the orthogonal reactivity of its two key functional groups. The acetal serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions when desired. The internal alkyne is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Paal-Knorr Synthesis: A Gateway to Bioactive Heterocycles

A paramount application of 2-butynal diethyl acetal in medicinal chemistry is its use as a precursor to 1,4-dicarbonyl compounds, which are the starting materials for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes.[12][13] These five-membered heterocycles are prevalent scaffolds in a vast number of approved drugs and biologically active natural products.[14]

The alkyne of 2-butynal diethyl acetal can be hydrated under acidic conditions, often with the aid of a mercury catalyst, to yield a β-keto acetal. Subsequent hydrolysis of the acetal group unmasks the aldehyde, providing the requisite 1,4-dicarbonyl compound for the Paal-Knorr cyclization.

Workflow for Paal-Knorr Synthesis using 2-Butynal Diethyl Acetal

A representative workflow for the conversion of 2-butynal diethyl acetal to heterocyclic compounds via the Paal-Knorr synthesis.

Mechanism of the Paal-Knorr Pyrrole Synthesis:

The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls and primary amines or ammonia is a robust and widely used transformation.[15][16][17][18] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.

Mechanism of Paal-Knorr Pyrrole Synthesis

A simplified mechanistic pathway for the Paal-Knorr synthesis of pyrroles.

The ability to generate highly substituted pyrroles and furans from a simple, linear precursor like 2-butynal diethyl acetal is of significant interest in drug discovery for the rapid generation of compound libraries for screening.

Conclusion

2-Butynal diethyl acetal is a potent and versatile building block for organic synthesis, particularly in the context of drug development. Its unique combination of a protected aldehyde and a reactive alkyne allows for a wide range of chemical transformations, most notably as a precursor for the Paal-Knorr synthesis of medicinally relevant heterocyclic compounds. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate in their pursuit of novel therapeutic agents.

References

-

Paal–Knorr synthesis - Grokipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

propiolaldehyde diethyl acetal - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2020). MDPI. Retrieved January 7, 2026, from [Link]

-

2-BUTYNAL DIETHYL ACETAL | CAS#:2806-97-5 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions. (2020). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis of trans-2-butenal diethyl acetal catalyzed by methylsufonic acid or methylsulfonate. (2008). ResearchGate. Retrieved January 7, 2026, from [Link]

-

(rac)-4-Triisopropylsilyl-3-butyn-2-ol. (2007). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

1-Iodopropyne. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Synthesis of substituted pyrroles from N-sulfonyl enamines. (2023). Morressier. Retrieved January 7, 2026, from [Link]

-

4,4-Dimethoxybut-1-yne. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2007). ResearchGate. Retrieved January 7, 2026, from [Link]

-

mass spectrometry A-level Fragmentation of organic molecules. (2020). YouTube. Retrieved January 7, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 7, 2026, from [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. Retrieved January 7, 2026, from [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Reactivity of 2-acylaminoacrylates with ketene diethyl acetal; [2 + 2] cycloadditions vs. tandem condensations. (2004). PubMed. Retrieved January 7, 2026, from [Link]

-

Cyclocondensation of bromoacetaldehyde diethyl acetal with 2-amino- N -(aryl/alkyl)-2-thioxoacetamides: a novel synthesis of N -(aryl/alkyl)thiazole-2-carboxamides. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

Furfural diethyl acetal. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Photochemical Benzannulation of N-Phosphoryl Ynamides and α-Diazo Ketones in Continuous Flow. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). YMER. Retrieved January 7, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). MDPI. Retrieved January 7, 2026, from [Link]

-

Cycloadditions of Ketene Diethyl Acetal and 2-Methylene-1,3-dioxepane to Electrophilic Alkenes †. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Furaldehyde diethyl acetal. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

2-Furaldehyde diethyl acetal. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. CAS 2806-97-5: 2-Butynal diethyl acetal | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Butynal diethyl acetal, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 2-BUTYNAL DIETHYL ACETAL | CAS#:2806-97-5 | Chemsrc [chemsrc.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

IUPAC name for 2-butynal diethyl acetal

An In-depth Technical Guide to 1,1-Diethoxybut-2-yne (2-Butynal Diethyl Acetal)

Abstract

This technical guide provides a comprehensive overview of 1,1-diethoxybut-2-yne, a key chemical intermediate known commonly as 2-butynal diethyl acetal. Acetals are a critical class of functional groups in organic synthesis, primarily serving as protecting groups for aldehydes and ketones. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's structure, systematic nomenclature, synthesis, reaction mechanisms, and physicochemical properties. We will explore the causal logic behind the synthetic protocols and provide detailed experimental guidelines, grounding all claims in authoritative scientific literature.

Nomenclature and Structure Elucidation

While commonly referred to by its trivial name, 2-butynal diethyl acetal, the systematic IUPAC name for this compound is 1,1-diethoxybut-2-yne .[1][2] This name is derived by identifying the longest carbon chain containing the principal functional groups. The chain is a four-carbon alkyne (but-2-yne), with two ethoxy (-OCH₂CH₃) groups attached to the first carbon atom.

Key Identifiers:

-

IUPAC Name: 1,1-diethoxybut-2-yne[1]

-

Synonyms: 2-Butynal diethyl acetal, 2-Butynyl aldehyde diethyl acetal, Tetrolaldehyde diethyl acetal[2][3]

-

Molecular Weight: 142.20 g/mol [2]

The structure features a terminal acetal group, which protects the aldehyde functionality of the parent molecule, 2-butynal, and an internal alkyne group, which remains available for further chemical transformations.

Caption: Chemical structure of 1,1-diethoxybut-2-yne.

Synthesis and Reaction Mechanism

The synthesis of 1,1-diethoxybut-2-yne is a classic example of acetal formation, a reversible acid-catalyzed reaction between an aldehyde and an alcohol.[4][5]

Reaction: 2-Butynal + 2 Ethanol ⇌ 1,1-Diethoxybut-2-yne + Water

Mechanistic Principles

The formation of an acetal from an aldehyde is not feasible under neutral or basic conditions because alcohol is a weak nucleophile and the hydroxyl group of the intermediate hemiacetal is a poor leaving group.[6] An acid catalyst is essential for two primary reasons:

-

Activation of the Carbonyl: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weak alcohol nucleophile.[7]

-

Facilitating Dehydration: The acid protonates the hydroxyl group of the intermediate hemiacetal, converting it into a good leaving group (water).[5][7]

The reaction is an equilibrium.[6] To drive the synthesis towards the acetal product, the equilibrium must be shifted to the right. This is achieved in accordance with Le Châtelier's principle by:

-

Using a large excess of the alcohol (ethanol).

-

Removing water as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus.

Step-by-Step Mechanism

-

Protonation of Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of 2-butynal by the acid catalyst (H-A).

-

Nucleophilic Attack (Hemiacetal Formation): A molecule of ethanol attacks the activated carbonyl carbon.

-

Deprotonation: The conjugate base (A⁻) removes a proton from the oxonium ion to form a neutral hemiacetal.

-

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

-

Final Deprotonation: The conjugate base deprotonates the oxonium ion to yield the final acetal product and regenerate the acid catalyst.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for acetal formation.[8][9]

Reagents:

-

2-Butynal (1.0 eq)

-

Absolute Ethanol (10-20 eq, serves as reagent and solvent)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.01-0.05 eq)

-

Anhydrous Sodium Carbonate (for neutralization)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (for drying)

-

Toluene (for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 2-butynal, absolute ethanol, toluene, and the acid catalyst.

-

Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding anhydrous sodium carbonate to neutralize the acid catalyst.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the excess ethanol and toluene.

-

Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure 1,1-diethoxybut-2-yne.

Caption: General workflow for the synthesis of 1,1-diethoxybut-2-yne.

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic signatures are crucial for the identification and characterization of 1,1-diethoxybut-2-yne.

Physical Properties

| Property | Value | Source |

| Appearance | Clear, light yellow liquid | [10] |

| Boiling Point | 65-67 °C at 12 mmHg | [11] |

| Density | 0.9 g/mL at 25 °C | [11] |

| Refractive Index (n²⁰/D) | 1.426 | [11] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides access to IR spectrum data for this compound.[2] Key expected absorptions include:

-

C≡C stretch: A weak absorption around 2200-2260 cm⁻¹.

-

C-O stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, characteristic of the acetal group.

-

sp³ C-H stretch: Absorptions just below 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

CH₃-C≡C-: A singlet around δ 1.8-2.0 ppm.

-

-CH(O-)₂: A singlet around δ 5.0-5.5 ppm.

-

-O-CH₂-CH₃: A quartet around δ 3.4-3.7 ppm.

-

-O-CH₂-CH₃: A triplet around δ 1.1-1.3 ppm.

-

-

¹³C NMR:

-

CH₃-C≡C-: A signal around δ 3-5 ppm.

-

CH₃-C≡C-: A signal around δ 75-85 ppm.

-

-C≡C-CH: A signal around δ 80-90 ppm.

-

-CH(O-)₂: A signal around δ 95-105 ppm.

-

-O-CH₂-CH₃: A signal around δ 60-65 ppm.

-

-O-CH₂-CH₃: A signal around δ 15-17 ppm.

-

-

-

Mass Spectrometry (MS): The NIST Chemistry WebBook also contains mass spectrum data (electron ionization).[2] The molecular ion peak (M⁺) would be at m/z = 142. Common fragmentation patterns for acetals involve the loss of an ethoxy group (-OC₂H₅) to give a stable oxocarbenium ion.

Applications in Organic Synthesis

1,1-Diethoxybut-2-yne is a valuable intermediate in organic synthesis.[3][11]

-

Protecting Group: The primary role of the diethyl acetal functional group is to protect the aldehyde of 2-butynal. Aldehydes are sensitive to both nucleophiles and oxidizing/reducing agents. By converting it to a stable acetal, the alkyne portion of the molecule can be selectively modified without affecting the aldehyde. The acetal can be easily removed (deprotected) by hydrolysis with aqueous acid to regenerate the aldehyde when needed.[3][4]

-

Synthetic Building Block: After transformations on the alkyne moiety, the deprotected aldehyde can participate in a wide range of reactions (e.g., Wittig reactions, Grignard additions, reductions), making this compound a versatile C4 building block for the synthesis of more complex natural products and pharmaceutical agents.

Safety and Handling

As with most volatile organic compounds, 1,1-diethoxybut-2-yne should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is considered flammable and may cause irritation upon contact with skin or eyes.[12] Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

-

PubChem. (n.d.). 2-Butyn-1-al diethyl acetal. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Butyn-1-al diethyl acetal. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of trans-2-butenal diethyl acetal catalyzed by methylsufonic acid or methylsulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butynal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diethoxy-2-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diethoxy-2-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science. (n.d.). α,β-Unsaturated Acetals in Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Retrieved from [Link]

-

Leah4sci. (2019, August 1). 09.04 Acetal Formation. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Propiolaldehyde diethyl acetal. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

Sources

- 1. 2-Butyn-1-al diethyl acetal | C8H14O2 | CID 137721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butyn-1-al diethyl acetal [webbook.nist.gov]

- 3. CAS 2806-97-5: 2-Butynal diethyl acetal | CymitQuimica [cymitquimica.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. guidechem.com [guidechem.com]

- 11. 2-BUTYNAL DIETHYL ACETAL | 2806-97-5 [chemicalbook.com]

- 12. 2-Butynal | C4H4O | CID 136875 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-butynal diethyl acetal structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-Butynal Diethyl Acetal

2-Butynal diethyl acetal (CAS No: 2806-97-5) is an organic compound featuring both an internal alkyne and an acetal functional group.[1] Its molecular formula is C₈H₁₄O₂.[2][3] This molecule serves as a valuable intermediate in various organic syntheses, including for pharmaceutical applications.[4] A thorough understanding of its structure is paramount for predicting its reactivity and ensuring the identity and purity of subsequent products.

The compound typically presents as a clear, light yellow to yellow liquid and is known to be a combustible substance that can cause eye, skin, and respiratory tract irritation.[2][5] Its stability under normal conditions makes it a reliable reagent in multi-step syntheses.[1][6]

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [3][7] |

| Molecular Weight | ~142.20 g/mol | [2][3][7] |

| Appearance | Clear light yellow to yellow liquid | [2][5] |

| Density | ~0.9 g/mL at 25 °C | [4][8] |

| Boiling Point | 65-67 °C at 12 mm Hg | [4][8] |

| Refractive Index (n20/D) | ~1.426 | [4][8] |

| CAS Number | 2806-97-5 | [1][2] |

Molecular Structure Elucidation

The structure of 2-butynal diethyl acetal, systematically named 1,1-diethoxybut-2-yne, is defined by a four-carbon chain.[7] Carbon-1 is the acetal carbon, bonded to a hydrogen and two ethoxy groups. Carbons 2 and 3 form the internal alkyne triple bond, and Carbon-4 is a terminal methyl group.

Caption: Molecular structure of 2-butynal diethyl acetal (1,1-diethoxybut-2-yne).

The following sections detail the analytical methodologies required to confirm this structure unequivocally.

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. Each method provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for the comprehensive structural analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Expertise & Causality: We employ both ¹H and ¹³C NMR. ¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shift, integration, and spin-spin splitting. ¹³C NMR provides a count of unique carbon atoms and identifies their functional class (e.g., alkyl, alkyne, acetal).

Expected Spectral Data: The structure predicts four distinct proton signals.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (on alkyne) | ~1.8 - 2.0 | Doublet (d) or Triplet (t) | 3H | Alkyne deshielding; coupling to the acetal proton across the triple bond (long-range). |

| -O-CH₂ -CH₃ (x2) | ~3.5 - 3.8 | Quartet (q) | 4H | Protons on carbon adjacent to oxygen are deshielded. Split by the neighboring methyl group. |

| -O-CH₂-CH₃ (x2) | ~1.1 - 1.3 | Triplet (t) | 6H | Standard alkyl region. Split by the neighboring methylene group. |

| >CH (O-)₂ | ~5.2 - 5.4 | Quartet (q) or Singlet (s) | 1H | Acetal proton is significantly deshielded by two adjacent oxygens. May show long-range coupling to the alkyne methyl group. |

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified 2-butynal diethyl acetal in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and splitting patterns to confirm the assignments.

Expected Spectral Data: The molecule's symmetry results in six unique carbon signals.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C H₃ (on alkyne) | ~3 - 10 | Highly shielded sp³ carbon. |

| -O-CH₂-C H₃ (x2) | ~14 - 16 | Standard terminal methyl carbon in an ethyl group. |

| -O-C H₂-CH₃ (x2) | ~60 - 65 | sp³ carbon bonded to a single oxygen is significantly deshielded. |

| -C ≡C-CH₃ | ~75 - 85 | Alkyne sp carbons resonate in this characteristic midrange region.[9] |

| >CH-C ≡C- | ~80 - 90 | The second alkyne sp carbon, slightly shifted due to proximity to the acetal group. |

| >C H(O-)₂ | ~95 - 105 | The acetal carbon is highly deshielded by two directly attached oxygen atoms.[9] |

Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This is standard practice to ensure each unique carbon appears as a single, sharp line, simplifying the spectrum.

-

Processing & Analysis: Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm) or TMS (δ 0.00 ppm). Correlate the number of signals with the expected number of unique carbons.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to confirm the presence of key functional groups and, just as importantly, the absence of others. For 2-butynal diethyl acetal, we expect to see C-O and C≡C stretches, and the absence of a C=O (aldehyde) stretch confirms the successful acetal formation.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Significance |

| C-H (sp³) stretch | 2850 - 3000 | Strong | Presence of alkyl (methyl and ethyl) groups.[10] |

| C≡C (internal alkyne) | 2100 - 2260 | Weak to Medium | Confirms the presence of the internal alkyne. This peak can be weak.[11][12][13] |

| C-O (acetal) stretch | 1050 - 1150 | Strong | Strong, characteristic absorption for the C-O single bonds of the acetal. |

| C=O (aldehyde) | ~1725 | (Absent) | Absence confirms complete conversion from the starting aldehyde. |

| O-H (alcohol) | ~3200-3600 | (Absent) | Absence of a broad O-H band confirms the absence of residual alcohol starting material or water. |

Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Apply a single drop of neat 2-butynal diethyl acetal liquid directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Analysis: Identify the characteristic absorption bands and confirm them against the expected values.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation. For acetals, a characteristic fragmentation is the loss of an alkoxy group to form a stable oxonium ion.[14]

Expected Fragmentation Pattern (under EI):

| m/z Value | Proposed Fragment | Significance |

| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙). Confirms the molecular weight. May be weak or absent in acetals.[14] |

| 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 97 | [M - OC₂H₅]⁺ | Key Fragment. Loss of an ethoxy radical (-OC₂H₅) to form a resonance-stabilized oxonium ion. This is often the base peak. |

| 69 | [C₄H₅O]⁺ | Further fragmentation of the oxonium ion. |

| 45 | [OC₂H₅]⁺ | Ethoxy cation. |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.

-

MS Method: As the compound elutes from the GC column, it enters the MS ion source (typically set to 70 eV for EI). The mass analyzer scans a mass range (e.g., m/z 40-200) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and compare the fragmentation pattern with the expected pathways to validate the structure.

Conclusion

The structural analysis of 2-butynal diethyl acetal is a clear-cut process when approached with a logical, multi-faceted analytical workflow. The convergence of data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides an unassailable confirmation of its identity. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy verifies the presence of the critical alkyne and acetal functional groups while confirming the absence of starting materials, and Mass Spectrometry validates the molecular weight and reveals characteristic, predictable fragmentation patterns. This comprehensive guide provides the technical foundation and procedural details necessary for any scientist to confidently verify the structure of this important synthetic intermediate.

References

-

Material Safety Data Sheet - 2-Butyn-1-al diethyl acetal, 98%. Cole-Parmer. Available at: [Link]

-

2-BUTYNAL DIETHYL ACETAL | CAS#:2806-97-5. Chemsrc. Available at: [Link]

-

Mass Spectra of Some Acetals. RSC Publishing. Available at: [Link]

-

2-Butyn-1-al diethyl acetal | C8H14O2. PubChem. Available at: [Link]

-

Mass Spectrometry of the Acetal Derivatives. ACS Publications. Available at: [Link]

-

Synthesis of trans-2-butenal diethyl acetal catalyzed by methylsufonic acid or methylsulfonate. ResearchGate. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. OpenStax. Available at: [Link]

-

IR: alkynes. University of Calgary. Available at: [Link]

-

Mass spectrum of ethanal fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

-

The Mass Spectrum - Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

2-Butynal diethyl acetal - [13C NMR]. SpectraBase. Available at: [Link]

-

Mass Spectra of Acetal-Type Compounds. ACS Publications. Available at: [Link]

-

Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

-

Infrared spectroscopic investigations on the metallation of terminal alkynes. PNAS. Available at: [Link]

-

Propiolaldehyde diethyl acetal. Organic Syntheses. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum. Human Metabolome Database. Available at: [Link]

-

trans-2-Butenal diethyl acetal - [13C NMR]. SpectraBase. Available at: [Link]

-

'H NMR Common Name: Butyraldehyde diethyl acetal. Chegg.com. Available at: [Link]

-

Preparation of acetaldehyde diethyl acetal. The Organic Chemistry Portal. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

C-13 nmr spectrum of butanal analysis. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. CAS 2806-97-5: 2-Butynal diethyl acetal | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.es [fishersci.es]

- 4. 2-BUTYNAL DIETHYL ACETAL | 2806-97-5 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Butyn-1-al diethyl acetal | C8H14O2 | CID 137721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-BUTYNAL DIETHYL ACETAL | CAS#:2806-97-5 | Chemsrc [chemsrc.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Butynal Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-butynal diethyl acetal, a valuable intermediate in organic synthesis. As Senior Application Scientists, we present not just the data, but the underlying principles and experimental considerations for obtaining and interpreting high-quality spectroscopic information. This document is structured to offer both a quick reference and a detailed exploration of the techniques used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, data interpretation, and the scientific rationale behind the analytical choices, ensuring a thorough understanding for researchers in drug development and related fields.

Introduction

2-Butynal diethyl acetal, with the chemical formula C₈H₁₄O₂, is a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical industry[1]. Its unique structure, featuring an acetylenic bond and a protected aldehyde in the form of a diethyl acetal, allows for selective chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and understand its reactivity in subsequent synthetic steps. This guide delves into the core spectroscopic techniques used for the elucidation of its structure and purity.

The acetal functional group serves as a protecting group for the aldehyde, preventing its reaction under conditions where the alkyne moiety is being manipulated. The successful synthesis and subsequent deprotection of the acetal are critical steps in many synthetic pathways. Therefore, a robust understanding of its spectroscopic signature is essential for process monitoring and quality control.

Synthesis of 2-Butynal Diethyl Acetal

The synthesis of 2-butynal diethyl acetal is typically achieved through the acid-catalyzed reaction of 2-butynal with ethanol. This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water formed as a byproduct must be removed[2].

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is based on general and well-established methods for acetal formation from aldehydes and alcohols[2][3].

Materials:

-

2-Butynal

-

Anhydrous Ethanol

-

Triethyl orthoformate (optional, as a dehydrating agent)

-

Anhydrous p-toluenesulfonic acid (catalyst) or other suitable acid catalyst

-

Anhydrous sodium carbonate or potassium carbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butynal and a three- to five-fold molar excess of anhydrous ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5-1 mol%).

-

If triethyl orthoformate is used as a dehydrating agent, it can be added at this stage in a slight molar excess relative to the 2-butynal.

-

The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a mild base, such as anhydrous sodium carbonate or potassium carbonate, to neutralize the acid catalyst.

-

The mixture is filtered, and the excess ethanol is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2-butynal diethyl acetal.

-

Purification is achieved by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using a large excess of ethanol shifts the equilibrium towards the product side, maximizing the yield of the acetal, in accordance with Le Chatelier's principle.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

-

Dehydrating Agent: The removal of water is crucial to prevent the reverse reaction (hydrolysis of the acetal back to the aldehyde). Triethyl orthoformate reacts with water to form triethyl formate and ethanol, effectively removing it from the reaction mixture. Alternatively, a Dean-Stark apparatus can be used during reflux to physically remove the water-ethanol azeotrope.

-

Neutralization and Work-up: The acid catalyst must be neutralized before distillation to prevent the acid-catalyzed decomposition of the acetal at elevated temperatures. The aqueous work-up removes any remaining water-soluble impurities.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 2-butynal diethyl acetal.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2 - 5.4 | d | 1H | Acetal proton (-CH(OEt)₂) |

| ~3.4 - 3.7 | m | 4H | Methylene protons (-OCH₂CH₃) |

| ~1.8 - 2.0 | d | 3H | Methyl protons (-C≡C-CH₃) |

| ~1.1 - 1.3 | t | 6H | Methyl protons (-OCH₂CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 2-butynal diethyl acetal into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), to the vial. CDCl₃ is a good choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of the analyte.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Instrumental Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.

Rationale for Experimental Choices:

-

Deuterated Solvent: The deuterium in the solvent is not detected in ¹H NMR, thus avoiding a large solvent peak that would obscure the analyte signals. CDCl₃ is a versatile and commonly used NMR solvent.

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio in a reasonable number of scans.

-

Number of Scans: Averaging multiple scans improves the signal-to-noise ratio.

-

Referencing: Using the residual solvent peak as an internal reference is a standard and convenient practice for calibrating the chemical shift axis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~95 - 100 | Acetal carbon (-C H(OEt)₂) |

| ~75 - 85 | Alkynyl carbon (-C ≡C-CH₃) |

| ~70 - 80 | Alkynyl carbon (-C≡C -CH₃) |

| ~60 - 65 | Methylene carbons (-OC H₂CH₃) |

| ~15 - 20 | Methyl carbons (-OCH₂C H₃) |

| ~3 - 5 | Methyl carbon (-C≡C-C H₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR. For a dedicated ¹³C NMR sample, a higher concentration (20-50 mg) may be beneficial to reduce the acquisition time.

Instrumental Parameters (for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024 or more) is typically required.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the solvent peak of CDCl₃ to 77.16 ppm.

-

Optionally, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Rationale for Experimental Choices:

-